molecular formula C15H15F3N2O2 B12905829 Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- CAS No. 828938-87-0

Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-

Cat. No.: B12905829
CAS No.: 828938-87-0
M. Wt: 312.29 g/mol
InChI Key: FHYAYDQIZMOOOM-UHFFFAOYSA-N
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Description

Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- (CAS 828938-87-0) is a specialized organic compound with the molecular formula C15H15F3N2O2 and a molecular weight of 312.29 g/mol . This chemical features a quinoline core structure substituted with both acetamide and trifluoroacetyl functional groups, a combination that places it within a class of compounds of significant interest in medicinal and materials chemistry. Quinoline derivatives are extensively investigated for their diverse biological activities, and the presence of the trifluoroacetyl group is a common motif in the development of enzyme inhibitors and active pharmaceutical ingredients . Similarly, acetamide-chalcone derivatives have been studied for their linear and nonlinear optical properties, suggesting potential applications in photonic and optoelectronic research . Researchers value this compound as a versatile building block (or synthetic intermediate) for the development of novel substances, particularly in the synthesis of more complex molecules for pharmaceutical development and advanced material science. The specific stereoelectronic properties imparted by its structure make it a candidate for further chemical exploration. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

828938-87-0

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

N-[2,2-dimethyl-1-(2,2,2-trifluoroacetyl)quinolin-6-yl]acetamide

InChI

InChI=1S/C15H15F3N2O2/c1-9(21)19-11-4-5-12-10(8-11)6-7-14(2,3)20(12)13(22)15(16,17)18/h4-8H,1-3H3,(H,19,21)

InChI Key

FHYAYDQIZMOOOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Acylation and Amide Bond Formation

A representative preparation involves the following steps:

  • Step 1: Preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

    This intermediate is synthesized by treating tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate with 4 M HCl in dioxane at 0 °C to room temperature for 10 hours, followed by concentration under reduced pressure to yield the hydrochloride salt as an off-white solid. This step typically achieves yields around 80-90%.

  • Step 2: Coupling with Quinoline Derivative

    The quinoline derivative bearing the 1,2-dihydro-2,2-dimethyl substitution and trifluoroacetyl group is reacted with the above amine hydrochloride in the presence of HATU (a coupling reagent) and N,N-diisopropylethylamine in dichloromethane at 20 °C for 2 hours. The reaction mixture is then worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under vacuum. Purification by silica gel chromatography yields the target acetamide compound with yields reported up to 85%.

Alternative Methods and Variations

  • Hydrogenation and Subsequent Acylation

    In some protocols, hydrogenation of precursor compounds using palladium on carbon under hydrogen atmosphere at elevated temperature (e.g., 70 °C, 100 psi) is employed to reduce intermediates before acylation. The crude product is then treated with hydrogen chloride gas in ethyl acetate or methanol to form the hydrochloride salt, which is subsequently coupled with the quinoline derivative.

  • Use of N-Chlorosuccinimide (NCS) for Chlorination

    For introducing reactive acyl chlorides, NCS is used to convert hydroxamic acid derivatives into hydroxamic acid chlorides, which then react with amine intermediates to form the amide bond. This method is conducted in solvents like DMF at elevated temperatures (around 75 °C) and followed by extraction and purification steps.

Step Description Reagents/Conditions Yield (%) Notes
Hydrochloride formation of trifluoroethyl acetamide 4 M HCl in dioxane, 0–24 °C, 10 h 80-90 Off-white solid, used without further purification
Amide coupling with quinoline derivative HATU, N,N-diisopropylethylamine, DCM, 20 °C, 2 h ~85 Purified by silica gel chromatography
Hydrogenation of precursor Pd/C catalyst, H2, 70 °C, 100 psi, 3 h 89 Followed by acid treatment
Chlorination with NCS NCS, DMF, 75 °C, 1 h 52 Intermediate for acyl chloride formation
  • The use of trifluoroacetyl groups enhances the electrophilicity of the acyl moiety, facilitating efficient amide bond formation with the quinoline amine.

  • Hydrogen chloride treatment in various solvents (methanol, ethyl acetate, dioxane) is effective for converting amine intermediates into their hydrochloride salts, improving their stability and reactivity in subsequent coupling steps.

  • The coupling reagent HATU is preferred for its high efficiency and mild reaction conditions, minimizing side reactions and degradation of sensitive functional groups.

  • The quinoline ring system's substitution pattern (1,2-dihydro-2,2-dimethyl) influences the reactivity and selectivity of the acylation step, requiring careful control of reaction parameters.

The preparation of "Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-" involves a well-defined sequence of synthetic steps centered on amide bond formation between a trifluoroacetylated quinoline derivative and a trifluoroethyl-substituted acetamide intermediate. The process employs modern coupling reagents, controlled reaction conditions, and purification techniques to achieve high yields and purity. Variations in solvent, temperature, and reagent choice allow optimization tailored to specific laboratory or industrial settings.

This synthesis is supported by detailed experimental data, including yields, reaction times, and characterization by NMR and HPLC-MS, ensuring reproducibility and reliability for further research or application development.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The dihydroquinoline moiety can also interact with aromatic residues in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Structure Key Substituents Reported Applications/Properties References
Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- Quinoline - Trifluoroacetyl
- 2,2-Dimethyl
No available data
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a) Quinoxaline - Thiouracil/benzimidazole
- Chlorophenyl/cyano/hydroxypyrimidine
Antimicrobial, anticancer agents (high yields: ~90%)
N-(6-trifluoromethylbenzothiazole-2-yl)-phenylacetamide derivatives Benzothiazole - Trifluoromethyl
- Methoxyphenyl/trimethoxyphenyl
Patent claims for pharmaceutical uses (e.g., kinase inhibitors)
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Substituted benzene - Chloro
- Methoxymethyl/diethylphenyl
Herbicide (pesticide)

Key Observations

Core Structure Differences The target compound’s quinoline core differs from quinoxaline derivatives (), which exhibit broader antimicrobial activity due to their planar, conjugated systems. Quinoxalines also showed high synthetic yields (e.g., 90.2% for compound 4a) . Benzothiazole-based acetamides () feature a sulfur-containing heterocycle, which is associated with enhanced bioavailability and kinase inhibition, as noted in their patent claims .

Substituent Effects

  • The trifluoroacetyl group in the target compound is distinct from the trifluoromethyl group in benzothiazole derivatives (). While both are electron-withdrawing, trifluoroacetyl may confer greater polarity and metabolic resistance.
  • Chloro and methoxy groups in pesticide acetamides like alachlor () enhance herbicidal activity through lipophilic interactions, whereas the target compound’s dimethyl groups may prioritize steric stabilization .

Research Findings and Limitations

  • Agrochemical Relevance: Chloroacetamides like alachlor () dominate herbicide markets, but the target compound’s lack of chloro or methoxy groups may limit pesticidal utility unless novel mechanisms are identified .
  • Data Deficiency: Critical parameters such as solubility, stability, and toxicity remain unstudied for the target compound, unlike its quinoxaline and benzothiazole counterparts .

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, analgesic, and anticancer properties. This article focuses on the compound Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a quinoline moiety, which is known for its pharmacological potential. The trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

The biological activity of this acetamide derivative has been investigated in several studies. Key findings include:

  • Antimicrobial Activity : Studies suggest that acetamide derivatives exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of specific functional groups significantly influences this activity.
  • Analgesic Properties : Research indicates that certain acetamide derivatives possess analgesic effects comparable to established analgesics. This is particularly relevant in the context of developing new pain management therapies.
  • Cytotoxicity : Preliminary data suggest that the compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetamide derivatives against a range of pathogens. The results indicated:

  • Compounds with electron-withdrawing groups showed enhanced activity.
  • The presence of methoxy groups was crucial for activity against gram-positive organisms.
CompoundActivity Against Gram-positiveActivity Against Gram-negative
30ModerateInactive
31ModerateInactive
36ActiveActive
37ActiveActive

Analgesic Activity

The analgesic potential was assessed through various in vivo models. The compound exhibited significant pain relief comparable to traditional analgesics such as aspirin and ibuprofen.

Cytotoxicity Studies

In vitro studies were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated:

  • IC50 values indicating effective dose-dependent cytotoxicity.
  • Selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of experiments conducted by researchers involved testing the compound against common bacterial strains. Results showed that modifications to the acetamide structure led to improved antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli.
  • Case Study on Analgesic Effects :
    A comparative study involving standard analgesics revealed that certain derivatives of this acetamide provided significant pain relief in animal models without the side effects commonly associated with opioids.

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